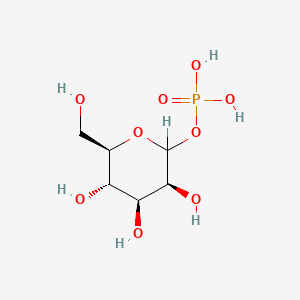

Mannose 1-phosphate

Description

D-Mannose 1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-Mannose 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXFSFRBOHSIMQ-QTVWNMPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949986 | |

| Record name | D-Mannose, 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27251-84-9 | |

| Record name | Mannose phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27251-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannose, 1-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mannose 1-Phosphate Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mannose 1-phosphate metabolic pathway is a critical route in cellular biochemistry, serving as the primary conduit for the synthesis of activated mannose donors required for glycosylation. This pathway is of significant interest to researchers in various fields, including glycobiology, rare diseases, and drug development, due to its fundamental role in protein modification and its association with a class of genetic disorders known as Congenital Disorders of Glycosylation (CDG). Defects in the enzymes of this pathway can lead to severe, multisystemic diseases, underscoring its importance in human health.[1][2] This technical guide provides a comprehensive overview of the core this compound metabolic pathway, including quantitative data on its key components, detailed experimental protocols for enzyme activity assessment, and visual representations of the pathway and experimental workflows.

Core Metabolic Pathway

The this compound metabolic pathway begins with the entry of mannose into the cell and its subsequent phosphorylation, isomerization, and activation to form guanosine (B1672433) diphosphate-mannose (GDP-mannose). GDP-mannose is the primary donor of mannose for the synthesis of N-linked glycans, O-linked glycans, C-mannosylation, and glycosylphosphatidylinositol (GPI) anchors. The central pathway involves the sequential action of three key enzymes: Phosphomannose Isomerase (PMI), Phosphomannomutase (PMM), and GDP-mannose Pyrophosphorylase (GMPP).

Extracellular mannose is transported into the cell and phosphorylated by Hexokinase (HK) to yield mannose-6-phosphate (B13060355) (M-6-P).[3] M-6-P can also be generated from fructose-6-phosphate (B1210287) (F-6-P), an intermediate of glycolysis, through the action of Phosphomannose Isomerase (PMI) .[4] This reversible isomerization is a critical link between glycolysis and mannose metabolism.[4] Subsequently, Phosphomannomutase (PMM) catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate (M-1-P).[5] In humans, there are two isoforms of this enzyme, PMM1 and PMM2, with PMM2 being the primary enzyme involved in this pathway for glycosylation.[6] Finally, GDP-mannose Pyrophosphorylase (GMPP) catalyzes the reaction of mannose-1-phosphate with guanosine triphosphate (GTP) to produce GDP-mannose, the activated mannose donor.[1]

Caption: Core this compound Metabolic Pathway.

Quantitative Data

The efficiency and regulation of the this compound metabolic pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its metabolites. Below are tables summarizing key quantitative data for the human enzymes and metabolites involved in this pathway.

Table 1: Kinetic Parameters of Key Enzymes in Human Mannose Metabolism

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Hexokinase 1 | D-Mannose | 155.8 | - | - | - |

| Phosphomannose Isomerase (PMI) | Mannose-6-Phosphate | 70 | 7780 | - | [7] |

| Fructose-6-Phosphate | 150 | - | - | [7] | |

| Phosphomannomutase 1 (PMM1) | Mannose-1-Phosphate | 13 | 4900 | - | [6] |

| Glucose-1-Phosphate | 10 | 4900 | - | [6] | |

| Phosphomannomutase 2 (PMM2) | Mannose-1-Phosphate | 10 | 11000 | - | [6] |

| Glucose-1-Phosphate | 100 | 550 | - | [6] | |

| GDP-Mannose Pyrophosphorylase (GMPP) | Mannose-1-Phosphate | 100 | - | - | [8] |

| GTP | 100 | - | - | [8] |

Table 2: Concentrations of Mannose and its Metabolites

| Metabolite | Biological System | Concentration | Reference(s) |

| Mannose | Human Plasma (Normal) | 50-100 µM | [9] |

| Human Plasma (MPI-CDG) | < 10 µM | [9] | |

| Mannose-6-Phosphate | - | - | - |

| Mannose-1-Phosphate | - | - | - |

| GDP-Mannose | - | - | - |

Experimental Protocols

Accurate measurement of the activity of the core enzymes in the this compound pathway is crucial for diagnosing congenital disorders of glycosylation and for research into potential therapeutic interventions. The following are detailed protocols for the in vitro determination of the activity of Phosphomannose Isomerase, Phosphomannomutase, and GDP-Mannose Pyrophosphorylase.

Protocol 1: Phosphomannose Isomerase (PMI) Activity Assay

This is a coupled enzyme assay where the product of the PMI reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[10]

Materials:

-

Reaction Buffer: 50 mM HEPES, pH 7.1, 5 mM MgCl₂

-

Substrate: 0.5 mM Mannose-6-Phosphate (M-6-P)

-

Coupling Enzymes:

-

Phosphoglucose Isomerase (PGI) (10 µg/ml)

-

Glucose-6-Phosphate Dehydrogenase (G6PDH) (2 µg/ml)

-

-

Cofactor: 0.25 mM NADP⁺

-

Sample: Cell or tissue lysate (e.g., leukocytes)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture containing reaction buffer, PGI, G6PDH, and NADP⁺.

-

Add 20 µl of the cell extract to the reaction mixture.

-

Initiate the reaction by adding the substrate, M-6-P.

-

Immediately place the reaction in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

The rate of NADPH formation is directly proportional to the PMI activity in the sample.

Caption: Workflow for the PMI coupled enzyme assay.

Protocol 2: Phosphomannomutase (PMM) Activity Assay

This assay also employs a coupled enzyme system. The product of the PMM reaction, mannose-6-phosphate, is converted to fructose-6-phosphate by phosphomannose isomerase (PMI). Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose isomerase (PGI), and finally, glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP⁺ to NADPH, which is monitored at 340 nm.[10]

Materials:

-

Reaction Buffer: 50 mM HEPES, pH 7.1, 5 mM MgCl₂

-

Substrate: 100 µM Mannose-1-Phosphate (M-1-P)

-

Activator: 100 µM Glucose-1,6-bisphosphate

-

Coupling Enzymes:

-

Phosphomannose Isomerase (PMI) (3.5 µg/ml)

-

Phosphoglucose Isomerase (PGI) (10 µg/ml)

-

Glucose-6-Phosphate Dehydrogenase (G6PDH) (10 µg/ml)

-

-

Cofactor: 1 mM NADP⁺

-

Sample: Cell or tissue lysate (e.g., leukocytes)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Add 80 µl of the cell extract to a reaction mixture containing the reaction buffer, M-1-P, and glucose-1,6-bisphosphate.

-

Incubate the mixture at 37°C for 90 minutes.

-

Stop the reaction by heating at 80°C for 5 minutes, followed by rapid cooling on ice.

-

Centrifuge the mixture to pellet any precipitate and collect the supernatant.

-

To the supernatant, add the coupling enzymes (PMI, PGI, G6PDH) and NADP⁺.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the amount of mannose-6-phosphate produced in the initial reaction.

Caption: Workflow for the PMM coupled enzyme assay.

Protocol 3: GDP-Mannose Pyrophosphorylase (GMPP) Activity Assay

The activity of GMPP can be determined by measuring the formation of one of its products, pyrophosphate (PPi). This is a colorimetric assay where the PPi produced is converted to inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase, and the resulting Pi is quantified using a malachite green-based assay.[11]

Materials:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 1 mM DTT

-

Substrates:

-

0.2 mM Mannose-1-Phosphate (M-1-P)

-

0.2 mM Guanosine Triphosphate (GTP)

-

-

Enzyme: Purified GMPP or cell/tissue lysate

-

Stopping Solution: (e.g., heat)

-

Inorganic Pyrophosphatase

-

Malachite Green Phosphate Assay Kit

-

Microplate reader capable of reading absorbance at ~620 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, M-1-P, and GTP.

-

Initiate the reaction by adding the GMPP enzyme preparation.

-

Incubate the reaction at 37°C for a defined period (e.g., 90 seconds).

-

Stop the reaction by boiling for 10 minutes.

-

Add inorganic pyrophosphatase to the reaction mixture and incubate at 25°C for 10 minutes to convert PPi to Pi.

-

Add the malachite green reagent to the mixture and measure the absorbance at 620 nm.

-

The amount of Pi is proportional to the GMPP activity and can be quantified using a standard curve of known phosphate concentrations.

Caption: Workflow for the GMPP colorimetric assay.

Conclusion

The this compound metabolic pathway is a cornerstone of cellular glycosylation, and its proper functioning is essential for health. This technical guide provides a foundational understanding of this pathway for researchers, scientists, and drug development professionals. The summarized quantitative data offers a comparative look at the key enzymatic steps, while the detailed experimental protocols provide practical methodologies for investigating the pathway's components. A thorough understanding of this pathway is paramount for advancing our knowledge of glycosylation in health and disease and for the development of novel therapeutic strategies for congenital disorders of glycosylation and other related conditions.

References

- 1. GDP-mannose pyrophosphorylase. Purification to homogeneity, properties, and utilization to prepare photoaffinity analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphomannose isomerase, a novel plant selection system: potential allergenicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 5. cdg-uk.org [cdg-uk.org]

- 6. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. biochem.wustl.edu [biochem.wustl.edu]

- 10. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structures of Arabidopsis thaliana GDP-D-Mannose Pyrophosphorylase VITAMIN C DEFECTIVE 1 - PMC [pmc.ncbi.nlm.nih.gov]

Mannose 1-Phosphate Biosynthesis in Mammals: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Mannose 1-phosphate (Man-1-P) is a critical metabolic intermediate in mammals, serving as the primary precursor for all mannose-containing glycoconjugates, including N-linked glycans, O-linked glycans, and glycosylphosphatidylinositol (GPI) anchors. The de novo biosynthesis of Man-1-P is a fundamental cellular process, and its dysregulation is associated with various congenital disorders of glycosylation (CDG). This technical guide provides an in-depth exploration of the core biosynthetic pathway of Man-1-P in mammals, detailing the key enzymes, their kinetics, and relevant experimental methodologies.

The Core Pathway of this compound Biosynthesis

The de novo synthesis of this compound from fructose (B13574) 6-phosphate (Fru-6-P) is a two-step intracellular process. This pathway is crucial when extracellular mannose is limited.

-

Isomerization: The first and rate-limiting step is the conversion of the glycolytic intermediate Fru-6-P to mannose 6-phosphate (Man-6-P). This reversible reaction is catalyzed by the enzyme phosphomannose isomerase (PMI) , also known as mannose-6-phosphate (B13060355) isomerase (MPI).

-

Mutarotation: Subsequently, Man-6-P is converted to Man-1-P by the enzyme phosphomannomutase 2 (PMM2) . This is a reversible isomerization reaction that shifts the phosphate (B84403) group from the C6 to the C1 position of mannose.

This newly synthesized Man-1-P then serves as the substrate for GDP-mannose pyrophosphorylase (GMPP), which generates GDP-mannose, the direct donor for mannosylation reactions in the endoplasmic reticulum and Golgi apparatus.

Caption: De novo biosynthesis of this compound in the cytosol.

Key Enzymes and Quantitative Data

The efficiency and regulation of Man-1-P synthesis are dictated by the kinetic properties of PMI and PMM2. Deficiencies in these enzymes lead to severe disease phenotypes.

Table 1: Kinetic Properties of Human PMI and PMM2

| Enzyme | Gene | Substrate | Km (µM) | Vmax | Cellular Location |

| Phosphomannose Isomerase (PMI) | MPI | Fructose 6-Phosphate | 70 - 130 | Not consistently reported | Cytosol |

| Phosphomannomutase 2 (PMM2) | PMM2 | Mannose 6-Phosphate | ~5 | ~2.3 U/mg protein | Cytosol |

| Phosphomannomutase 2 (PMM2) | PMM2 | This compound | ~3 | Not specified | Cytosol |

| Phosphomannomutase 2 (PMM2) | PMM2 | Glucose 1,6-bisphosphate (activator) | ~0.4 | - | Cytosol |

Note: Kinetic values can vary depending on experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

Accurate measurement of PMI and PMM2 activity is essential for diagnosing CDGs and for research in glycobiology.

This is a coupled spectrophotometric assay that measures the rate of NADP+ reduction, which is proportional to the formation of Man-6-P.

Principle: Man-6-P produced by PMI is converted to 6-phosphogluconolactone by phosphoglucose (B3042753) isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PD), with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored over time.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 5 mM MgCl2, 0.4 mM NADP+, 2 units/mL PGI, and 1 unit/mL G6PD.

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer followed by centrifugation to obtain the cytosolic fraction.

-

Initiation of Reaction: Add the cell lysate to the reaction mixture in a cuvette and pre-incubate at 37°C for 5 minutes.

-

Substrate Addition: Start the reaction by adding the substrate, fructose 6-phosphate (final concentration of ~2 mM).

-

Measurement: Immediately monitor the change in absorbance at 340 nm for 10-15 minutes using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH formation using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Caption: Workflow for the coupled spectrophotometric PMI activity assay.

This assay also uses a coupled enzyme system to measure PMM2 activity in the reverse direction (Man-1-P to Man-6-P).

Principle: The Man-6-P produced from Man-1-P by PMM2 is converted by PMI and PGI to fructose-6-phosphate (B1210287) and then to glucose-6-phosphate, which is subsequently oxidized by G6PD to produce NADPH.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Imidazole-HCl, pH 7.4) containing 0.2 mM EDTA, 5 mM MgCl2, 0.4 mM NADP+, 1 unit/mL PGI, 1 unit/mL PMI, 1 unit/mL G6PD, and 1 µM glucose 1,6-bisphosphate (as an activator).

-

Sample Preparation: Prepare cytosolic extracts from patient fibroblasts, leukocytes, or other tissues as described for the PMI assay.

-

Initiation of Reaction: Add the sample to the reaction mixture and pre-incubate at 37°C.

-

Substrate Addition: Initiate the reaction by adding this compound (final concentration ~0.2 mM).

-

Measurement: Monitor the increase in absorbance at 340 nm over time.

-

Calculation: Determine PMM2 activity from the rate of change in absorbance, similar to the PMI assay.

Caption: Workflow for the coupled spectrophotometric PMM2 activity assay.

Regulatory Considerations and Drug Development

The biosynthesis of Man-1-P is tightly linked to glycolysis. The availability of the glycolytic intermediate Fru-6-P directly influences the rate of the PMI-catalyzed step. PMM2 activity is allosterically activated by glucose 1,6-bisphosphate, another glycolytic intermediate, further integrating these pathways.

Drug Development Implications:

-

PMM2-CDG (CDG-Ia): This is the most common congenital disorder of glycosylation, caused by mutations in the PMM2 gene. Therapeutic strategies have focused on mannose supplementation, which can bypass the PMI-catalyzed step but is often ineffective for PMM2-CDG due to the downstream enzymatic block.

-

Small Molecule Chaperones: Research is ongoing to identify small molecules that can act as pharmacological chaperones to stabilize misfolded PMM2 protein, restore partial activity, and ameliorate the disease phenotype.

-

Enzyme Replacement Therapy: While challenging due to the intracellular location of the enzyme, enzyme replacement therapy remains a theoretical possibility.

Caption: Integration of Man-1-P biosynthesis with glycolysis.

Conclusion

The biosynthesis of this compound is a concise but indispensable pathway for mammalian cell function. The enzymes PMI and PMM2 are central to this process, and their dysfunction has severe pathological consequences. A thorough understanding of their biochemical properties, regulation, and the methodologies to assess their function is critical for advancing research and developing effective therapies for congenital disorders of glycosylation. The interconnectedness of this pathway with central carbon metabolism highlights the intricate regulatory network governing cellular glycosylation.

The Pivotal Role of Mannose-1-Phosphate in Glycoprotein Synthesis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic addition of carbohydrates to proteins and lipids, is a fundamental post-translational modification that dictates the structure, function, and localization of a vast array of biological molecules. At the heart of this intricate process lies a critical intermediate: mannose-1-phosphate (Man-1-P). This technical guide provides an in-depth exploration of the function of mannose-1-phosphate in glycoprotein (B1211001) synthesis, detailing its biosynthesis, its conversion into activated mannose donors, and its ultimate incorporation into N-linked and O-linked glycans. We will delve into the key enzymes that orchestrate this pathway, present quantitative data on their kinetics and relevant metabolite concentrations, and provide detailed experimental protocols for their study. Furthermore, this guide will illustrate the core metabolic and signaling pathways using logical diagrams to facilitate a comprehensive understanding of this vital nexus in cellular biology. This document is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, drug development, and molecular and cellular biology.

Introduction: The Centrality of Mannose in Glycosylation

Glycoproteins are integral to a myriad of physiological processes, including cell-cell recognition, immune responses, and signal transduction. The proper assembly of the glycan moieties on these proteins is paramount for their correct folding, stability, and biological activity. Mannose, a C-2 epimer of glucose, is a key monosaccharide component of these glycans. The journey of mannose from its uptake or endogenous synthesis to its incorporation into a glycoprotein is a multi-step enzymatic cascade in which mannose-1-phosphate serves as a crucial checkpoint and precursor.

This guide will systematically dissect the pathway, starting from the generation of mannose-6-phosphate (B13060355), its isomerization to mannose-1-phosphate, and its subsequent activation to guanosine (B1672433) diphosphate-mannose (GDP-mannose) and dolichol-phosphate-mannose (Dol-P-Man), the primary mannosyl donors in the cytoplasm and endoplasmic reticulum, respectively.[1]

The Metabolic Pathway of Mannose-1-Phosphate in Glycosylation

The synthesis of mannose-containing glycans is a highly regulated process that begins with the formation of mannose-6-phosphate (Man-6-P). This can be derived from two primary sources: the isomerization of fructose-6-phosphate, an intermediate of glycolysis, by phosphomannose isomerase (MPI), or the phosphorylation of exogenous mannose by hexokinase.[1]

Once formed, Man-6-P stands at a critical metabolic juncture. It can either be channeled back into glycolysis via MPI or be committed to the glycosylation pathway through the action of phosphomannomutase 2 (PMM2), which catalyzes its conversion to mannose-1-phosphate.[1] This irreversible step is a key regulatory point in the synthesis of activated mannose donors.

From Mannose-1-Phosphate to Activated Mannose Donors

Mannose-1-phosphate itself is not the direct donor of mannose residues to growing glycan chains. It must first be activated into high-energy sugar nucleotides. This is achieved through two principal enzymatic reactions:

-

Synthesis of GDP-Mannose: In the cytoplasm, mannose-1-phosphate reacts with guanosine triphosphate (GTP) in a reaction catalyzed by GDP-mannose pyrophosphorylase (GMPP) , also known as mannose-1-phosphate guanylyltransferase. This reaction yields GDP-mannose and pyrophosphate.[2][3] GDP-mannose is the primary donor of mannose for the initial steps of N-linked glycan precursor synthesis on the cytoplasmic face of the endoplasmic reticulum and is also a precursor for other nucleotide sugars like GDP-fucose.

-

Synthesis of Dolichol-Phosphate-Mannose: Within the endoplasmic reticulum (ER), the activated mannose donor is dolichol-phosphate-mannose. It is synthesized by dolichol-phosphate-mannose synthase (DPMS) , which transfers a mannose residue from GDP-mannose to dolichol-phosphate, a lipid carrier embedded in the ER membrane.[4][5] Dol-P-Man is the exclusive mannosyl donor for the elongation of the lipid-linked oligosaccharide precursor within the ER lumen, as well as for O-mannosylation and C-mannosylation.[4][6]

The following diagram illustrates the central pathway of mannose-1-phosphate in the synthesis of activated mannose donors.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | GMPPB converts Mannose-1-phosphate to GDP-Mannose [reactome.org]

- 3. Mannose-1-phosphate guanylyltransferase (GDP) - Wikipedia [en.wikipedia.org]

- 4. Dolichol-phosphate mannose synthase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 6. Human dolichol-phosphate-mannose synthase consists of three subunits, DPM1, DPM2 and DPM3 - PMC [pmc.ncbi.nlm.nih.gov]

Mannose 1-Phosphate: A Critical Node in Glycosylation and Its Deficiency in Congenital Disorders

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Disorders of Glycosylation (CDG) represent a rapidly growing family of rare inherited metabolic diseases characterized by defects in the synthesis and modification of glycans. At the heart of many of these disorders lies the metabolism of mannose, a critical monosaccharide for protein and lipid glycosylation. This technical guide provides an in-depth exploration of mannose 1-phosphate (Man-1-P), a key intermediate in the glycosylation pathway. We will delve into its biochemical significance, its central role in the pathophysiology of specific CDG subtypes, particularly PMM2-CDG and MPI-CDG, and the current landscape of diagnostic and therapeutic strategies. This document aims to serve as a comprehensive resource, integrating quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate advanced research and the development of novel therapeutic interventions.

Introduction: The Central Role of Mannose in Glycosylation

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification essential for a vast array of biological processes. These processes include protein folding, stability, trafficking, and cell-cell recognition. The synthesis of N-linked glycans, a major class of glycans, begins in the endoplasmic reticulum and continues in the Golgi apparatus, requiring a steady supply of activated sugar donors.

Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is a critical activated sugar donor, providing mannose residues for the assembly of the dolichol-linked oligosaccharide precursor of N-glycans.[1][2][3] The biosynthesis of GDP-mannose is therefore a pivotal pathway in maintaining cellular homeostasis. This compound (Man-1-P) is the direct precursor to GDP-mannose, placing it at a crucial metabolic crossroads.

The Mannose Activation Pathway

The conversion of mannose from various sources into the activated GDP-mannose form involves a series of enzymatic steps. Understanding this pathway is fundamental to comprehending the molecular basis of related CDGs.

-

Step 1: Phosphorylation of Mannose. Exogenous mannose is phosphorylated by hexokinase (HK) to form mannose 6-phosphate (Man-6-P).[4]

-

Step 2: Isomerization of Fructose (B13574) 6-Phosphate. Endogenously, Man-6-P can also be synthesized from fructose 6-phosphate (Fru-6-P), an intermediate of glycolysis, by the enzyme mannose phosphate (B84403) isomerase (MPI).[5][6]

-

Step 3: Conversion to this compound. Phosphomannomutase 2 (PMM2) catalyzes the reversible conversion of Man-6-P to Man-1-P.[7][8][9] This is a critical regulatory step in the pathway.

-

Step 4: Activation to GDP-Mannose. Finally, GDP-mannose pyrophosphorylase (also known as mannose-1-phosphate guanyltransferase) catalyzes the reaction of Man-1-P with guanosine triphosphate (GTP) to form GDP-mannose.[2]

Congenital Disorders of Glycosylation: The Clinical Impact of Defective Mannose Metabolism

Defects in the enzymes responsible for mannose activation lead to two of the most well-characterized forms of CDG: PMM2-CDG and MPI-CDG.

PMM2-CDG (CDG-Ia)

PMM2-CDG is the most common type of CDG, with over 1,000 cases reported in the medical literature.[10] It is an autosomal recessive disorder caused by mutations in the PMM2 gene, leading to deficient activity of the PMM2 enzyme.[7][11] This deficiency results in reduced conversion of Man-6-P to Man-1-P, leading to a shortage of GDP-mannose and consequently, hypoglycosylation of numerous proteins.[12][13][14]

Clinical Presentation: PMM2-CDG is a multisystem disorder with a wide spectrum of clinical severity.[11][15] The presentation is often divided into three stages:

-

Infantile Multisystem Stage: Characterized by hypotonia, failure to thrive, developmental delay, strabismus, inverted nipples, and abnormal fat distribution.[10][16] Cerebellar hypoplasia is a common finding.[17]

-

Late-Infantile and Childhood Ataxia-Intellectual Disability Stage: This stage, occurring between ages 3 and 10, is marked by intellectual disability and delayed motor and speech development.[16]

-

Adult Stable Disability Stage: Adults typically have stable intellectual disability, peripheral neuropathy, ataxia, and retinitis pigmentosa.[10][11]

Biochemical Abnormalities: Laboratory findings often include elevated liver transaminases, coagulopathy, and hormonal imbalances such as hypoglycemia and hypothyroidism.[10][15]

| Clinical Feature | Frequency in PMM2-CDG | Reference |

| Developmental Delay / Intellectual Disability | Nearly all patients | [15] |

| Ataxia | Common | [11] |

| Cerebellar Hypoplasia | Common | [17] |

| Strabismus | Common | [10][17] |

| Inverted Nipples | Common in infancy | [10][15] |

| Failure to Thrive | Common in infancy | [10][17] |

| Liver Dysfunction | Frequent | [15][17] |

| Coagulopathy | Frequent | [15][17] |

| Peripheral Neuropathy | Common in adults | [10][11] |

| Retinitis Pigmentosa | Develops in childhood/adulthood | [13][15] |

Table 1: Common Clinical and Biochemical Features of PMM2-CDG.

MPI-CDG (CDG-Ib)

MPI-CDG is a rarer, autosomal recessive disorder caused by mutations in the MPI gene, leading to deficient mannose phosphate isomerase activity.[5][18] This blocks the conversion of Fru-6-P to Man-6-P. To date, approximately 40 cases have been reported in the literature.[5] A key distinguishing feature of MPI-CDG is the general absence of neurological involvement.[18][19]

Clinical Presentation: MPI-CDG primarily affects the liver and gastrointestinal system.[5][18] Symptoms typically present in infancy and include:

Biochemical Abnormalities: Laboratory findings include elevated liver enzymes, hypoalbuminemia, and abnormal coagulation factors.[5][18]

| Clinical Feature | Frequency in MPI-CDG | Reference |

| Gastrointestinal Symptoms (vomiting, diarrhea) | Common | [5][18] |

| Protein-Losing Enteropathy | Common | [5][19] |

| Liver Abnormalities (fibrosis, hepatomegaly) | Common | [5][18] |

| Hypoglycemia | Frequent | [5][18] |

| Coagulopathy / Thrombosis | Frequent | [5][20] |

| Neurological Involvement | Typically absent | [18][19] |

Table 2: Common Clinical and Biochemical Features of MPI-CDG.

Diagnostic Approaches

The diagnosis of CDG relies on a combination of clinical evaluation, biochemical testing, and molecular genetic analysis.

Biochemical Screening

The initial screening test for many suspected CDGs is the analysis of serum transferrin isoforms by isoelectric focusing (IEF) or mass spectrometry.[7] In PMM2-CDG and MPI-CDG, the reduced availability of GDP-mannose leads to incomplete N-glycan structures on transferrin, resulting in a characteristic "Type I" pattern with an increase in asialo- and disialo-transferrin.[5][7][17]

Enzymatic Assays

Confirmation of a suspected diagnosis of PMM2-CDG or MPI-CDG requires measurement of the respective enzyme activity in patient-derived cells, typically fibroblasts or leukocytes.[7]

Molecular Genetic Testing

The definitive diagnosis is achieved through sequencing of the PMM2 or MPI gene to identify biallelic pathogenic variants.[5][7]

Experimental Protocols

Phosphomannomutase 2 (PMM2) Enzyme Activity Assay

This spectrophotometric assay measures the conversion of this compound to mannose 6-phosphate, which is then converted to fructose 6-phosphate and subsequently to glucose 6-phosphate. The production of glucose 6-phosphate is coupled to the reduction of NADP+ to NADPH, which can be monitored by the change in absorbance at 340 nm.[21][22]

Materials:

-

Cell lysate (from patient fibroblasts or leukocytes)

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.1, 25 mM KCl, 1 mM DTT)

-

This compound (substrate)

-

Glucose 1,6-bisphosphate (activator)

-

NADP+

-

Phosphomannose isomerase

-

Phosphoglucose (B3042753) isomerase

-

Glucose 6-phosphate dehydrogenase

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare cell lysates from patient and control samples. Homogenize cell pellets in an appropriate buffer and clarify by centrifugation. Determine the total protein concentration.

-

Prepare a reaction mixture containing the reaction buffer, NADP+, and the coupling enzymes (phosphomannose isomerase, phosphoglucose isomerase, and glucose 6-phosphate dehydrogenase).

-

Add the cell lysate to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the substrate, this compound, and the activator, glucose 1,6-bisphosphate.

-

Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

-

Calculate the enzyme activity based on the rate of NADPH formation, normalized to the total protein concentration in the lysate.

N-Glycan Analysis by Mass Spectrometry

This method allows for the detailed structural characterization of N-glycans released from total plasma proteins or specific glycoproteins like transferrin.[23][24]

Materials:

-

Plasma or serum sample

-

PNGase F (Peptide-N-Glycosidase F)

-

Reagents for glycan derivatization (e.g., for sialic acid linkage analysis)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Glycan Release: Denature proteins in the plasma sample and then incubate with PNGase F to release N-linked glycans.

-

Purification and Derivatization: Purify the released glycans. For linkage-specific sialic acid analysis, perform a derivatization step.

-

LC-MS Analysis: Analyze the purified and derivatized glycans by LC-MS. The liquid chromatography step separates the different glycan structures, and the mass spectrometer determines their mass-to-charge ratio, allowing for identification and quantification.

-

Data Analysis: Compare the glycan profiles of patient samples to those of healthy controls to identify abnormalities, such as the presence of truncated or hypoglycosylated structures.

Therapeutic Strategies

The therapeutic landscape for CDGs is evolving, with strategies ranging from symptomatic management to targeted molecular therapies.

Mannose Supplementation for MPI-CDG

Oral mannose supplementation is an effective treatment for MPI-CDG.[5][25][26][27] Exogenous mannose bypasses the enzymatic block by being converted to Man-6-P by hexokinase, thereby restoring the pool of mannose phosphates for glycosylation.[6][28] This therapy leads to significant clinical and biochemical improvement, particularly for the gastrointestinal and hematological symptoms.[25][29] However, it is less effective for the liver manifestations of the disease.[5][25]

| Parameter | Value | Reference |

| Recommended Oral Mannose Dosage | 150-170 mg/kg body weight, 4-5 times per day | [6] |

| Reported Efficacy | Improvement in clinical symptoms and lab results in 26 out of 30 treated patients | [6] |

Table 3: Quantitative Data on Mannose Therapy for MPI-CDG.

Therapeutic Approaches for PMM2-CDG

Unfortunately, mannose supplementation has not proven effective in PMM2-CDG patients.[13][30] Research is focused on alternative strategies to increase the availability of Man-1-P or enhance the function of the defective PMM2 enzyme.

-

Enzyme Inhibition: Inhibition of MPI has been proposed as a strategy to increase the metabolic flux of Man-6-P towards glycosylation.[12][29]

-

Pharmacological Chaperones: Small molecules that can bind to and stabilize mutant PMM2 protein, potentially increasing its residual activity, are under investigation.[12][30]

-

Substrate Enhancement: Liposome-encapsulated Man-1-P has shown promise in preclinical studies by delivering the substrate directly into cells, bypassing the defective PMM2 enzyme.[31] This approach has been shown to improve protein glycosylation in fibroblasts from various CDG types.[31]

Future Directions and Conclusion

The study of this compound and its role in CDG has significantly advanced our understanding of these complex disorders. While a successful therapy for MPI-CDG exists, PMM2-CDG remains a major therapeutic challenge. Future research should focus on:

-

Developing and validating more effective therapies for PMM2-CDG , including pharmacological chaperones, gene therapy, and novel substrate delivery systems.

-

Investigating the downstream pathogenic mechanisms that lead to the diverse clinical phenotypes in PMM2-CDG to identify new therapeutic targets.[32]

-

Utilizing animal models , such as zebrafish and mice, to further dissect disease mechanisms and test novel therapeutic approaches.[33][34]

-

Improving diagnostic methods to enable earlier and more accurate diagnosis, which is crucial for timely intervention.

References

- 1. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Reactome | Synthesis of GDP-mannose [reactome.org]

- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdghub.com [cdghub.com]

- 6. Frontiers | Mannose phosphate isomerase gene mutation leads to a congenital disorder of glycosylation: A rare case report and literature review [frontiersin.org]

- 7. Congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]

- 9. Human Metabolome Database: Showing metabocard for D-Mannose 1-phosphate (HMDB0006330) [hmdb.ca]

- 10. PMM2-Congenital Disorder of Glycosylation (PMM2-CDG) | Frontiers in Congenital Disorders of Glycosylation [fcdgc.rarediseasesnetwork.org]

- 11. PMM2-CDG - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. repositorio.uam.es [repositorio.uam.es]

- 13. TOWARDS A THERAPY FOR PHOSPHOMANNOMUTASE 2 DEFECIENCY, THE DEFECT IN CDG-Ia PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Abnormal synthesis of this compound derived carbohydrates in carbohydrate-deficient glycoprotein syndrome type I fibroblasts with phosphomannomutase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdghub.com [cdghub.com]

- 16. myriad.com [myriad.com]

- 17. Clinical and Molecular Features of Patients With Congenital Disorders of Glycosylation in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MPI-Congenital Disorder of Glycosylation (MPI-CDG) | Frontiers in Congenital Disorders of Glycosylation [fcdgc.rarediseasesnetwork.org]

- 19. MPI-CDG - Wikipedia [en.wikipedia.org]

- 20. Orphanet: MPI-CDG [orpha.net]

- 21. Frontiers | Evaluation of Cell Models to Study Monocyte Functions in PMM2 Congenital Disorders of Glycosylation [frontiersin.org]

- 22. A mutant of phosphomannomutase1 retains full enzymatic activity, but is not activated by IMP: Possible implications for the disease PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dissecting Total Plasma and Protein-Specific Glycosylation Profiles in Congenital Disorders of Glycosylation [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Mannose | World CDG Organization [worldcdg.org]

- 26. Treatment Options in Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Treatment Options in Congenital Disorders of Glycosylation [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Chemical Therapies for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Liposome-encapsulated mannose-1-phosphate therapy improves global N-glycosylation in different congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. news-medical.net [news-medical.net]

- 33. Zebrafish models for congenital disorders of glycosylation (CDG): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Mouse models for congenital disorders of glycosylation | Semantic Scholar [semanticscholar.org]

The Pivotal Role of Mannose 1-Phosphate: A Technical Guide to its Discovery and Significance in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of mannose 1-phosphate (Man-1-P) as a key metabolite has fundamentally advanced our understanding of cellular glycosylation processes and their implications in human health and disease. This technical guide provides an in-depth exploration of the metabolic significance of Man-1-P, the enzymatic reactions governing its synthesis and utilization, and its central role in the biosynthesis of essential glycoconjugates. We delve into the quantitative aspects of mannose metabolism, detail the experimental protocols that have been instrumental in elucidating these pathways, and present visual representations of the core signaling and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in drug development, offering critical insights into the therapeutic potential of targeting pathways involving this crucial metabolite.

Introduction

This compound is a critical intermediate in the metabolism of mannose, positioned at the crossroads of glycolysis and the synthesis of nucleotide sugars required for glycosylation.[1] Its discovery and subsequent characterization have been pivotal in unraveling the complexities of N-linked glycosylation, O-linked mannosylation, C-mannosylation, and the formation of glycosylphosphatidylinositol (GPI) anchors.[2] The central enzyme responsible for its formation is phosphomannomutase 2 (PMM2), which catalyzes the reversible isomerization of mannose 6-phosphate to this compound.[3][4] This seemingly simple conversion is a committed step towards the synthesis of activated mannose donors, primarily guanosine (B1672433) diphosphate-mannose (GDP-mannose).[5]

Defects in the synthesis of Man-1-P, most notably due to mutations in the PMM2 gene, lead to Congenital Disorders of Glycosylation (CDG), a group of severe, multisystemic genetic diseases.[3][6] This direct link between Man-1-P metabolism and human pathology underscores its importance and has spurred research into therapeutic interventions.

The Metabolic Hub: this compound in Glycosylation

Mannose enters the cell and is phosphorylated by hexokinase to mannose 6-phosphate (Man-6-P).[2] From this point, the metabolic fate of mannose is largely determined by the relative activities of two key enzymes: phosphomannose isomerase (MPI) and phosphomannomutase 2 (PMM2).[7] While MPI channels Man-6-P towards fructose (B13574) 6-phosphate and glycolysis, PMM2 directs it into the glycosylation pathway by converting it to Man-1-P.[2][5]

The primary fate of Man-1-P is its conversion to GDP-mannose, a reaction catalyzed by mannose-1-phosphate guanylyltransferase (MPG), also known as GDP-mannose pyrophosphorylase.[8][9] GDP-mannose is the direct donor of mannose for the synthesis of N-linked glycans, O-linked mannose chains, and GPI anchors.[2]

Quantitative Data Presentation

Metabolite Concentrations and Flux

The concentration of mannose and the flux through its metabolic pathways are tightly regulated. In human plasma, the concentration of mannose is approximately 50 µM.[7] Studies using stable isotopes have provided quantitative insights into the origins of mannose in N-glycans.

| Parameter | Value | Cell Type/Condition | Reference |

| Plasma Mannose Concentration | ~50 µM | Human | [7] |

| Contribution of exogenous mannose to N-glycans | 10-45% | Normal human fibroblasts (5 mM glucose, 50 µM mannose) | [10] |

| Contribution of exogenous mannose to N-glycans | 80% | MPI-deficient fibroblasts | [10] |

| Incorporation of transported mannose into N-glycans | 1.8% | Mammalian cells | [7] |

| Incorporation of transported glucose into N-glycans | 0.026% | Mammalian cells | [7] |

Enzyme Kinetics

The kinetic properties of PMM2 and MPG are crucial for understanding the regulation of Man-1-P metabolism.

Table 2: Kinetic Properties of Phosphomannomutase 2 (PMM2)

| Substrate | Vmax (relative to Man-1-P) | Ka (for activator) | Activator | Organism | Reference |

| This compound | 100% | - | - | Human | [2] |

| Glucose 1-Phosphate | ~5% | - | - | Human | [2] |

| - | - | Lower than PMM1 | Mannose 1,6-bisphosphate | Human | [2] |

| - | - | Lower than PMM1 | Glucose 1,6-bisphosphate | Human | [2] |

Table 3: Properties of Mannose-1-Phosphate Guanylyltransferase (MPG)

| Property | Value/Observation | Organism/Condition | Reference |

| Substrates | GTP, alpha-D-mannose 1-phosphate | General | [8] |

| Products | Diphosphate, GDP-mannose | General | [8] |

| Optimum pH | 8.5 | Escherichia coli | [9] |

| Temperature Optimum | 40 °C (for SjaMPI4) | Saccharina japonica | [11] |

Experimental Protocols

Metabolic Labeling with [2-³H]Mannose

This protocol is a cornerstone for tracing the fate of mannose in cellular glycosylation pathways.[12][13]

Protocol 1: [2-³H]Mannose Labeling and Analysis of N-linked Oligosaccharides

-

Cell Culture: Plate cells (e.g., HEK293) in a 90 mm dish and grow to desired confluency.

-

Starvation: Remove growth medium, wash cells with glucose-free DMEM, and incubate in 1 ml of glucose-free medium supplemented with 10% dialyzed FBS and 4 mM sodium pyruvate (B1213749) for 30 minutes at 37°C.

-

Pulse Labeling: Replace the starvation medium with 1 ml of pre-warmed glucose-free medium containing 10% dialyzed FBS, 4 mM sodium pyruvate, and 400 µCi of [2-³H]-labeled mannose. Incubate for 1 hour at 37°C.

-

Chase (Optional): To follow the fate of the labeled glycans, remove the labeling medium, wash the cells, and incubate in complete culture medium for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in an appropriate buffer.

-

Immunoprecipitation: Immunoprecipitate the glycoprotein (B1211001) of interest.

-

Endo H Digestion: Release N-linked oligosaccharides by digestion with Endoglycosidase H (Endo H).

-

HPLC Analysis: Separate the released radiolabeled oligosaccharides by high-performance liquid chromatography (HPLC).

-

Scintillation Counting: Quantify the radioactivity in each HPLC fraction using a scintillation counter to determine the distribution of different glycan species.

Quantification of this compound

An enzymatic colorimetric method allows for the quantification of α-D-mannose 1-phosphate.[14]

Protocol 2: Enzymatic Colorimetric Quantification of α-D-Mannose 1-Phosphate

-

Reagent Preparation: Prepare a working reagent containing:

-

1 mM thio-NAD⁺

-

0.40 mg/mL Phosphomannomutase (PMM)

-

0.55 mg/mL Mannose 6-phosphate isomerase (M6PI)

-

0.45 mg/mL Glucose 6-phosphate isomerase (G6PI)

-

0.012 mg/mL Glucose 6-phosphate dehydrogenase (G6PDH)

-

in 50 mM MOPS-NaOH buffer (pH 7.0) with 5 mM MgCl₂.

-

-

Sample Preparation: Prepare samples containing α-D-mannose 1-phosphate.

-

Reaction: Mix the sample with the working reagent.

-

Incubation: Incubate the reaction mixture to allow for the enzymatic conversions.

-

Measurement: Measure the absorbance at 400 nm, which corresponds to the formation of thio-NADH.

-

Quantification: Determine the concentration of α-D-mannose 1-phosphate using a standard curve.

Conclusion and Future Directions

The discovery and characterization of this compound have been instrumental in our understanding of fundamental cellular processes. As a key metabolite, it represents a critical node in the regulation of glycosylation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricacies of mannose metabolism. For drug development professionals, the enzymes involved in Man-1-P synthesis and utilization, particularly PMM2, represent promising targets for therapeutic intervention in Congenital Disorders of Glycosylation and potentially other diseases with glycosylation defects. Future research will likely focus on developing small molecule chaperones or gene therapies to correct defects in this pathway, as well as exploring the broader implications of mannose metabolism in health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for D-Mannose 1-phosphate (HMDB0006330) [hmdb.ca]

- 2. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. TOWARDS A THERAPY FOR PHOSPHOMANNOMUTASE 2 DEFECIENCY, THE DEFECT IN CDG-Ia PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayocliniclabs.com [mayocliniclabs.com]

- 7. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Colorimetric Quantification of α-D-Mannose 1-Phosphate [jstage.jst.go.jp]

Mannose 1-phosphate in bacterial cell wall synthesis

An In-depth Technical Guide to the Role of Mannose 1-Phosphate in Bacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The bacterial cell wall is a vital structure, essential for maintaining cellular integrity and protecting against environmental stress, making it a prime target for antimicrobial agents[1][2][]. A key component of the cell wall in many bacterial species, particularly in the outer membrane of Gram-negative bacteria and the complex cell envelope of mycobacteria, is mannose-containing glycoconjugates[4][5]. The biosynthesis of these structures is critically dependent on the nucleotide sugar donor, guanosine (B1672433) diphosphate-mannose (GDP-mannose)[6][7]. This guide provides a detailed examination of the central role of this compound (Man-1-P) as the direct precursor to GDP-mannose, detailing the biosynthetic pathway, the key enzymes involved, their potential as therapeutic targets, and the experimental protocols used for their study.

The Core Biosynthetic Pathway of GDP-Mannose

The synthesis of GDP-mannose is a conserved and essential pathway in many bacteria, originating from fructose-6-phosphate (B1210287), an intermediate of glycolysis. This multi-step enzymatic process ensures a steady supply of activated mannose for incorporation into various cell wall components[8][9].

The pathway begins with the conversion of fructose-6-phosphate to mannose-6-phosphate (B13060355) (Man-6-P) by the enzyme phosphomannose isomerase (PMI), encoded by the manA gene [4][10]. Alternatively, exogenous mannose can be taken up and phosphorylated to Man-6-P by a hexokinase[9].

Subsequently, phosphomannomutase (PMM), encoded by the manB gene , catalyzes the reversible isomerization of mannose-6-phosphate to this compound (Man-1-P)[4][9][11]. This step is crucial as it prepares the mannose moiety for activation.

In the final and committing step, mannose-1-phosphate guanylyltransferase , also known as GDP-mannose pyrophosphorylase (GMP), encoded by the manC gene, transfers a guanosine monophosphate (GMP) group from guanosine triphosphate (GTP) to this compound, yielding GDP-mannose and pyrophosphate[4][6][12][13].

// Nodes for metabolites F6P [label="Fructose-6-P", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; M6P [label="Mannose-6-P", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; M1P [label="Mannose-1-P", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; GTP [label="GTP", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; GDP_Man [label="GDP-Mannose", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"]; PPi [label="PPi", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Nodes for enzymes ManA [label="ManA\n(Phosphomannose\nIsomerase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"]; ManB [label="ManB\n(Phosphomannomutase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"]; ManC [label="ManC\n(GDP-Mannose\nPyrophosphorylase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#5F6368"];

// Pathway connections F6P -> ManA [color="#5F6368"]; ManA -> M6P [color="#5F6368"]; M6P -> ManB [color="#5F6368"]; ManB -> M1P [color="#5F6368"];

// Invisible node for branching {rank=same; M1P; GTP} M1P -> ManC [color="#5F6368"]; GTP -> ManC [color="#5F6368"]; ManC -> GDP_Man [color="#5F6368"]; ManC -> PPi [color="#5F6368", arrowhead=none]; } END_DOT Figure 1: The core enzymatic pathway for the synthesis of GDP-Mannose from Fructose-6-Phosphate.

Incorporation of GDP-Mannose into Bacterial Cell Wall Structures

GDP-mannose serves as the primary donor of mannosyl residues for the glycosyltransferases involved in synthesizing a variety of critical cell wall components[6]. The disruption of this pathway leads to defects in the cell envelope, often resulting in increased susceptibility to antibiotics and phages[7][9][11].

-

Lipopolysaccharide (LPS): In Gram-negative bacteria, GDP-mannose is a precursor for the O-antigen portion of LPS, a major component of the outer membrane that contributes to virulence and acts as a barrier.

-

Capsular Polysaccharides (CPS): Many bacteria produce an outer capsule for protection. GDP-mannose is often required for the synthesis of these mannose-containing capsular polysaccharides. In E. coli, for instance, GDP-mannose is used for the synthesis of colanic acid[14].

-

Mycobacterial Cell Wall: In Mycobacterium tuberculosis, GDP-mannose is essential for the synthesis of critical lipoglycans such as lipomannan (LM) and lipoarabinomannan (LAM), as well as phosphatidyl-inositol mannosides (PIMs)[4]. These molecules are vital for cell wall integrity and modulating the host immune response[4].

-

Glycoprotein Glycosylation: Mannose is a key component in the N-glycosylation and O-glycosylation of bacterial proteins, a process that relies on mannosyltransferases using GDP-mannose as a substrate[11][15].

// Central node GDP_Man [label="GDP-Mannose", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"];

// Product nodes LPS [label="LPS O-Antigen\n(Gram-Negative)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; CPS [label="Capsular Polysaccharide", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; LAM [label="Lipomannan (LM) &\nLipoarabinomannan (LAM)\n(Mycobacteria)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Glycoproteins [label="Protein Glycosylation", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Edges GDP_Man -> LPS [label=" Mannosyl-\ntransferases"]; GDP_Man -> CPS [label=" Mannosyl-\ntransferases"]; GDP_Man -> LAM [label=" Mannosyl-\ntransferases"]; GDP_Man -> Glycoproteins [label=" Mannosyl-\ntransferases"]; } END_DOT Figure 2: Utilization of GDP-Mannose as a precursor for major bacterial cell wall components.

Pathway Enzymes as Antimicrobial Targets

The enzymes in the GDP-mannose biosynthetic pathway are attractive targets for novel drug development. Their inhibition disrupts the synthesis of essential cell wall components, compromising bacterial viability[16][17]. Since the cell wall is absent in mammalian cells, inhibitors targeting this pathway are expected to have high selectivity and low host toxicity[][18]. The essentiality of these enzymes has been demonstrated in various pathogens; for example, knocking down the manB gene in M. tuberculosis decreases cell growth and alters morphology[4].

Quantitative Data on Pathway Enzymes

Understanding the kinetic properties and optimal operating conditions of these enzymes is crucial for designing effective inhibitors.

| Enzyme | Organism | Parameter | Value | Reference |

| Mannose-1-Phosphate Guanylyltransferase (ManC) | Escherichia coli O157:H7 | Optimal pH | 8.5 | [19] |

| Escherichia coli O157:H7 | Optimal Mg²⁺ Concentration | ≥ 5 mM | [19] | |

| Mannose-1-Phosphate Guanylyltransferase (MPG) | Saccharina japonica | Optimal Temperature | 40 °C | |

| Saccharina japonica | Optimal pH | 7.0 | [20] | |

| Phosphomannomutase (PMM) | Healthy Human Leukocytes | Activity Range | 1.6–3.9 nmol/min/mg protein |

Experimental Protocols

Protocol for Spectrophotometric Assay of Phosphomannomutase (PMM) Activity

This protocol is adapted from methods used for measuring PMM activity in leukocytes by monitoring the rate of NADP⁺ reduction to NADPH at 340 nm[21].

Principle: PMM converts Mannose-1-Phosphate (M-1-P) to Mannose-6-Phosphate (M-6-P). M-6-P is then converted to Fructose-6-Phosphate (F-6-P) by phosphomannose isomerase (MPI). F-6-P is converted to Glucose-6-Phosphate (G-6-P) by phosphoglucose (B3042753) isomerase (PGI). Finally, G-6-P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm is proportional to the PMM activity.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.1, 5 mM MgCl₂.

-

Substrate: 1 mM Mannose-1-Phosphate.

-

Coupling Enzymes:

-

Phosphomannose Isomerase (MPI): 3.5 µg/ml

-

Phosphoglucose Isomerase (PGI): 10 µg/ml

-

Glucose-6-Phosphate Dehydrogenase (G6PDH): 10 µg/ml

-

-

Cofactor: 1 mM NADP⁺.

-

Bacterial Cell Lysate: Prepared by sonication or chemical lysis, with protein concentration determined.

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM HEPES (pH 7.1), 5 mM MgCl₂, 3.5 µg/ml MPI, 10 µg/ml PGI, and 10 µg/ml G6PDH.

-

Add the bacterial cell lysate to the cuvette.

-

Add 1 mM NADP⁺ to the mixture.

-

Initiate the reaction by adding 1 mM Mannose-1-Phosphate.

-

Immediately place the cuvette in a spectrophotometer set to 37°C.

-

Monitor the increase in absorbance at 340 nm for 10 minutes, taking readings at 1-minute intervals[21].

-

Calculate the rate of NADPH formation using its extinction coefficient (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute[21].

// Nodes A [label="1. Prepare Reaction Mix\n(Buffer, Coupling Enzymes)", fillcolor="#F1F3F4", color="#5F6368"]; B [label="2. Add Cell Lysate\n(Source of PMM)", fillcolor="#F1F3F4", color="#5F6368"]; C [label="3. Add NADP⁺ Cofactor", fillcolor="#F1F3F4", color="#5F6368"]; D [label="4. Initiate with M-1-P Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Incubate at 37°C", fillcolor="#F1F3F4", color="#5F6368"]; F [label="6. Monitor A₃₄₀ over time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Calculate Enzyme Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow A -> B -> C -> D -> E -> F -> G; } END_DOT Figure 3: Experimental workflow for the coupled spectrophotometric assay of PMM activity.

Protocol for Colorimetric Assay of GDP-Mannose Pyrophosphorylase (GMP/ManC) Activity

This protocol is based on the method described by Davis et al. (2019) and involves the colorimetric detection of inorganic phosphate (B84403) (Pi) released from pyrophosphate (PPi)[22].

Principle: GMP catalyzes the reaction of Mannose-1-Phosphate and GTP to form GDP-mannose and PPi. An excess of inorganic pyrophosphatase is added to the reaction, which hydrolyzes the PPi into two molecules of Pi. The released Pi is then quantified using a colorimetric method (e.g., Malachite Green assay).

Reagents:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 1 mM DTT.

-

Substrates: 1 mM D-mannose-1-phosphate, 1 mM GTP.

-

Coupling Enzyme: Inorganic Pyrophosphatase (0.01 U/µL).

-

Enzyme Source: Purified recombinant GMP/ManC or cell lysate.

-

Stop Solution: e.g., 10% SDS.

-

Phosphate Detection Reagent: e.g., Malachite Green reagent.

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM DTT, 1 mM D-mannose-1-phosphate, 1 mM GTP, and 0.01 U/µL inorganic pyrophosphatase[22].

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the enzyme source (e.g., 20 ng/µL of purified ManC)[22].

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Stop the reaction by adding a stop solution.

-

Add the phosphate detection reagent and incubate for color development according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

-

Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Protocol for ³¹P-NMR Spectroscopy Assay of Phosphomannomutase (PMM) Activity

This method directly monitors the substrate and product without the need for coupling enzymes, providing unambiguous quantification of phosphorylated species[23][24][25].

Principle: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between different phosphorylated compounds based on their unique chemical shifts. This allows for the direct measurement of the consumption of the substrate (α-Mannose-1-Phosphate) and the formation of the product (Mannose-6-Phosphate).

Reagents:

-

NMR Buffer: 20 mM HEPES, pH 7.3, 1 mM MgCl₂, 10% D₂O.

-

Substrate: 1 mM α-Mannose-1-Phosphate (αM1P).

-

Activator (optional): 5-50 µM α-Glucose-1,6-bisphosphate (αG16P).

-

Internal Standard: 0.5 mM Creatine Phosphate (CP).

-

Enzyme Source: Purified PMM enzyme (e.g., 0.12 µg).

-

Quenching Solution: 11 mM EDTA.

Procedure:

-

Prepare a reaction mixture in an NMR tube containing NMR buffer, 1 mM αM1P, and 0.5 mM CP[23].

-

Acquire an initial ³¹P-NMR spectrum (t=0) before adding the enzyme.

-

Initiate the reaction by adding the purified PMM enzyme and any required activators[23].

-

Incubate the sample at the desired temperature (e.g., 32°C)[23].

-

Acquire ³¹P-NMR spectra at various time points over a period of 30-40 minutes[23][26].

-

To stop the reaction for a final endpoint reading, add 11 mM EDTA and heat for 5 min at 60°C[23].

-

Process the spectra and quantify the substrate and product by integrating the area of their respective signals relative to the internal standard (CP)[23].

Conclusion and Future Directions

This compound stands at a critical juncture in bacterial metabolism, serving as the gateway to the synthesis of GDP-mannose and, consequently, to the assembly of vital cell wall glycoconjugates. The enzymes responsible for its synthesis and conversion—phosphomannose isomerase, phosphomannomutase, and GDP-mannose pyrophosphorylase—are highly conserved and often essential, making them prime targets for the development of new classes of antibiotics. A deeper understanding of their structure, function, and regulation, facilitated by the robust experimental protocols detailed herein, will be instrumental in designing specific and potent inhibitors. Future research should focus on high-throughput screening of inhibitor libraries against these enzymes and leveraging structural biology to enable rational drug design, ultimately paving the way for novel therapies to combat multidrug-resistant bacteria.

References

- 1. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An updated toolkit for exploring bacterial cell wall structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Loss of Phosphomannose Isomerase Impairs Growth, Perturbs Cell Wall Integrity, and Reduces Virulence of Fusarium oxysporum f. sp. cubense on Banana Plants [mdpi.com]

- 11. Disruption of the GDP-mannose synthesis pathway in Streptomyces coelicolor results in antibiotic hyper-susceptible phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of GDP-mannose using coupling fermentation of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]

- 14. Synthesis of GDP-Mannose and Mannosylglycerate from Labeled Mannose by Genetically Engineered Escherichia coli without Loss of Specific Isotopic Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitors targeting on cell wall biosynthesis pathway of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. microbenotes.com [microbenotes.com]

- 19. electronicsandbooks.com [electronicsandbooks.com]

- 20. researchgate.net [researchgate.net]

- 21. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GDP-mannose pyrophosphorylase is an efficient target in Xanthomonas citri for citrus canker control - PMC [pmc.ncbi.nlm.nih.gov]

- 23. β-Glucose-1,6-Bisphosphate Stabilizes Pathological Phophomannomutase2 Mutants In Vitro and Represents a Lead Compound to Develop Pharmacological Chaperones for the Most Common Disorder of Glycosylation, PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. Roles of active site residues in Pseudomonas aeruginosa phosphomannomutase/phosphoglucomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Intracellular Localization of Mannose 1-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannose 1-phosphate (M1P) is a critical intermediate in cellular glycosylation pathways, serving as the direct precursor for the synthesis of guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). The precise subcellular localization of M1P and the enzymes that regulate its metabolism are paramount to understanding the intricate processes of protein and lipid glycosylation, which are fundamental to cellular function and are often dysregulated in disease. This technical guide provides a comprehensive overview of the intracellular localization of this compound, detailing its synthesis, transport, and utilization within various cellular compartments. It includes a summary of the key enzymes involved, detailed experimental protocols for the determination of M1P's subcellular distribution, and visual representations of the relevant metabolic pathways and experimental workflows.

Introduction

Glycosylation is a ubiquitous and vital post-translational modification that profoundly impacts protein folding, stability, trafficking, and function. The availability of nucleotide sugar donors, such as GDP-mannose, is a rate-limiting step in this process. This compound is the central molecule that commits mannose to the glycosylation pathway. Understanding its spatial and temporal distribution within the cell is crucial for elucidating the mechanisms of normal glycosylation and the pathophysiology of diseases such as Congenital Disorders of Glycosylation (CDG). This guide aims to provide researchers with a detailed understanding of the intracellular life of this compound.

Intracellular Synthesis and Localization of this compound

This compound is primarily synthesized in the cytoplasm of eukaryotic cells.[1][2] The key enzyme responsible for its production is phosphomannomutase 2 (PMM2) , which catalyzes the isomerization of mannose 6-phosphate to this compound.[3]

The subsequent and immediate fate of cytoplasmic this compound is its conversion to GDP-mannose, a reaction catalyzed by GDP-mannose pyrophosphorylase (GMPPB) .[2][4] This enzymatic step also predominantly occurs in the cytoplasm .[2][4] Therefore, the primary reservoir of free this compound is considered to be the cytoplasm, where it is actively synthesized and consumed.

Table 1: Key Enzymes in this compound Metabolism and Their Subcellular Localization

| Enzyme | Full Name | Function | Primary Subcellular Localization |

| PMM2 | Phosphomannomutase 2 | Mannose 6-phosphate → this compound | Cytoplasm[3] |

| GMPPB | GDP-mannose pyrophosphorylase B | This compound + GTP → GDP-mannose + PPi | Cytoplasm[2][4] |

Metabolic Pathways Involving this compound

The central role of this compound is to serve as the precursor for GDP-mannose. GDP-mannose, in turn, is the donor of mannose for various glycosylation reactions that take place in the endoplasmic reticulum (ER) and the Golgi apparatus.

References

The Lynchpin of Glycosylation: A Technical Guide to the Synthesis of GDP-Mannose from Mannose 1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) is a critical precursor for a vast array of glycosylation reactions across all domains of life. As the primary donor of mannosyl residues, it is indispensable for the synthesis of glycoproteins, glycolipids, and polysaccharides. These complex carbohydrates are integral to a multitude of cellular processes, including protein folding and stability, cell-cell recognition, signal transduction, and immunity. The enzymatic conversion of mannose 1-phosphate to GDP-mannose represents a key regulatory node in these pathways, making it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides an in-depth exploration of this pivotal biochemical step, detailing the core enzymatic reaction, quantitative data, experimental protocols, and relevant biological pathways.

The Core Reaction: Formation of GDP-Mannose

The synthesis of GDP-mannose from this compound is a reversible reaction catalyzed by the enzyme mannose-1-phosphate guanylyltransferase , also known as GDP-mannose pyrophosphorylase (GMPP) .[1][2][3] This enzyme belongs to the family of nucleotidyltransferases (EC 2.7.7.13 and EC 2.7.7.22) and facilitates the transfer of a guanylyl group from guanosine triphosphate (GTP) to α-D-mannose 1-phosphate.[1][4] This reaction yields GDP-mannose and pyrophosphate (PPi).[2] In many organisms, the reaction is driven in the forward direction by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.

The systematic name for this enzyme class is GTP:α-D-mannose-1-phosphate guanylyltransferase.[2] The overall reaction is as follows:

GTP + α-D-Mannose 1-phosphate ⇌ GDP-mannose + Diphosphate [2]

This enzyme is ubiquitous, found in bacteria, fungi, plants, and animals, highlighting its fundamental importance in cellular metabolism.[5]

Quantitative Data

The kinetic properties of mannose-1-phosphate guanylyltransferase vary across different species. A summary of key quantitative data is presented below to facilitate comparison.

Table 1: Kinetic Parameters of Mannose-1-Phosphate Guanylyltransferase from Various Organisms

| Organism | Substrate | Km (µM) | Vmax (µM/min) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Mycobacterium tuberculosis | Mannose-1-Phosphate | 52.62 | 4.15 | 8.0 | 37 | [6] |

| Mycobacterium tuberculosis | GTP | 135.24 | 1.97 | 8.0 | 37 | [6] |

| Porcine Thyroid | Mannose-1-Phosphate | 0.4 | - | - | - | [5] |

| Porcine Thyroid | GTP | 3.5 | - | - | - | [5] |

| Escherichia coli O157:H7 | - | - | - | 8.5 | - | [7] |

| Saccharina japonica | GDP-mannose | - | - | 7.0 | 40 | [8] |

Table 2: Cellular Concentrations of Key Metabolites

| Metabolite | Organism/Tissue | Concentration (mM) | Reference(s) |

| GDP-mannose | Human Brain | 0.02 ± 0.01 | [9] |

Experimental Protocols

Accurate measurement of mannose-1-phosphate guanylyltransferase activity is crucial for studying its function and for screening potential inhibitors. Several assay methods have been developed, with colorimetric and HPLC-based approaches being the most common.

Colorimetric Assay for Mannose-1-Phosphate Guanylyltransferase Activity

This protocol is adapted from methodologies described for the characterization of the enzyme from Mycobacterium tuberculosis and Leishmania mexicana.[10][11][12] The assay relies on the quantification of the pyrophosphate (PPi) produced, which is subsequently hydrolyzed to inorganic phosphate (B84403) (Pi) and detected using a malachite green-based reagent.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5-8.5)

-

MgCl2 (1-5 mM)

-

Dithiothreitol (DTT, 1 mM)

-

α-D-Mannose 1-phosphate (substrate)

-

Guanosine triphosphate (GTP) (substrate)

-

Inorganic pyrophosphatase

-

Purified mannose-1-phosphate guanylyltransferase

-

Malachite green reagent

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, DTT, this compound, and GTP to the desired final concentrations in a total volume of 50 µL.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified mannose-1-phosphate guanylyltransferase to each well. Include a negative control without the enzyme.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.

-